1-Cyclohexyl-1-tosylmethyl isocyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

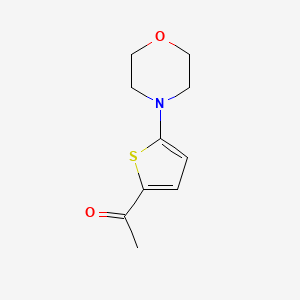

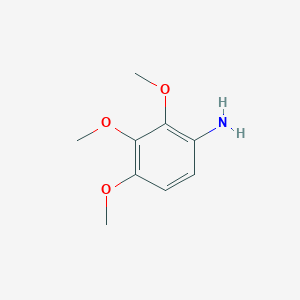

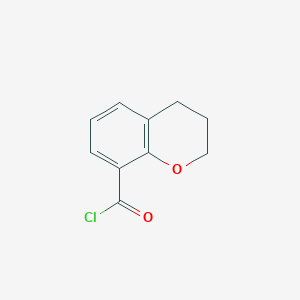

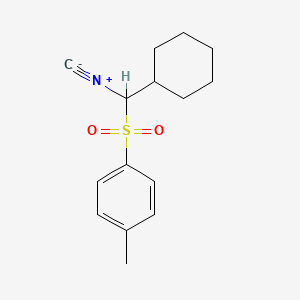

1-Cyclohexyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C15H19NO2S . It is a primary isocyanide that belongs to the group of organic compounds. The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .

Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-1-tosylmethyl isocyanide is characterized by a C-N distance of 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .

Chemical Reactions Analysis

Isocyanides exhibit unusual reactivity in organic chemistry exemplified for example in the Ugi reaction . The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions .

Physical And Chemical Properties Analysis

1-Cyclohexyl-1-tosylmethyl isocyanide has a molecular weight of 277.38 and a molecular formula of C15H19NO2S . It appears as an off-white to pale brown solid . It has a melting point of 108 - 111°C and is slightly soluble in chloroform and methanol .

Applications De Recherche Scientifique

Synthesis of Heterocycles :

- Arylsulfonylmethyl isocyanides like 1-Cyclohexyl-1-tosylmethyl isocyanide (TosMIC) are used in the synthesis of various biologically relevant scaffolds, including pyrroles, benzimidazoles, imidazopyridines, quinolones, quinolines, and natural products like (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B (Kaur, Wadhwa, & Sharma, 2015).

Nuclear Medicine Applications :

- In nuclear medicine, complexes involving cyclohexyl isocyanide are being investigated for the development of multimodal complexes that can bear more than one pharmacophore, showing potential in tumor imaging and other applications (Yu et al., 2014).

Chemical Synthesis Techniques :

- TosMIC is widely used in organic synthesis due to its versatility as a reagent. It is particularly notable for its role in the one-step conversion of aldehydes to nitriles, introducing an additional carbon unit in the process (Leusen & Oomkes, 1980).

Formation of Complex Compounds :

- Cyclohexyl isocyanide is employed in reactions with other compounds, such as alkyl hypochlorite, N-bromoamides, and hydroxylamine, to form urethanes and ureas, which are significant in various chemical processes (OkanoMasaya & OdaRyohei, 1963).

Phosphorylation Procedures :

- It's used in novel phosphorylation procedures, reacting with nucleoside phosphates and phosphomonoesters to yield corresponding phosphodiesters, a critical step in the synthesis of various biochemical compounds (Mizung & Kobayashi, 1974).

Catalysis Research :

- Research into complex catalysts has shown that compounds like cyclohexyl isocyanide can react with amines in the presence of Group IB and IIB metal compounds to produce formamidines, revealing insights into catalytic mechanisms and potential applications in organic synthesis (Saegusa et al., 1969).

Safety And Hazards

Isocyanides have a very disagreeable odour . They are susceptible to polymerization . Conditions to avoid include exposure to light, incompatible products, exposure to moisture, and dust formation . Incompatible materials include strong oxidizing agents and strong acids . Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides .

Propriétés

IUPAC Name |

1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h8-11,13,15H,3-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVZZOZWXDWACP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589586 |

Source

|

| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-1-tosylmethyl isocyanide | |

CAS RN |

1048971-67-0 |

Source

|

| Record name | 1-[(Cyclohexylisocyanomethyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048971-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.